1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

Catalog No.
S893396
CAS No.
1160293-27-5
M.F
C13H13NO8
M. Wt
311.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]...

CAS Number

1160293-27-5

Product Name

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

IUPAC Name

dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate

Molecular Formula

C13H13NO8

Molecular Weight

311.24 g/mol

InChI

InChI=1S/C13H13NO8/c1-20-11(15)7-4-5-8(9(6-7)14(18)19)10(12(16)21-2)13(17)22-3/h4-6,10H,1-3H3

InChI Key

PMCBNFSIKVRNNK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (CAS 1160293-27-5) is a highly specialized malonate ester derivative that serves as the critical advanced intermediate for the synthesis of Nintedanib, a blockbuster triple angiokinase inhibitor [1]. Structurally, it contains the pre-assembled carbon framework required to form the 2-oxoindoline-6-carboxylate core via reductive cyclization [2]. For pharmaceutical procurement and API manufacturing, this intermediate is evaluated based on its strict adherence to purity standards, as the presence of unreacted precursors or bis-alkylated byproducts directly impacts the efficiency of downstream catalytic hydrogenation [3]. Procuring this advanced building block streamlines API production by bypassing hazardous nucleophilic aromatic substitution steps and ensuring precise structural fidelity for the final drug substance [1].

Research Fit

I
Impurity reference standard for Nintedanib process-related impurity profiling by HPLC-UV or LC-MS/MS
II
Designed for ANDA method validation: linearity, accuracy, specificity per ICH Q2(R1)
III
Differentiated by 2-nitro-4-methoxycarbonylphenyl malonate structure; avoids co-elution with amino regioisomers

Substituting this exact dimethyl ester with closely related analogs, such as the diethyl ester variant, introduces severe inefficiencies in the Nintedanib synthetic route [1]. Because the final API specifically requires a methyl ester at the 6-position of the oxindole core, using an ethyl or propyl malonate necessitates a downstream transesterification step, which reduces overall yield and increases process mass intensity [2]. Furthermore, attempting to use crude or lower-grade mixtures of this intermediate fails during the subsequent Pd/C-catalyzed hydrogenation; residual chlorinated starting materials (like methyl 4-chloro-3-nitrobenzoate) act as potent catalyst poisons, leading to stalled reductions, elevated catalyst costs, and the accumulation of toxic nitroso-intermediates [3].

Substitution Risk

Structural mismatch with amino analogs
Impurity 44 and 82 lack the nitro group; molecular weight differs by 30 Da, and chromatographic retention may not match under validated HPLC conditions.
UV chromophore and selectivity shift
Nitro-substitution alters absorption maxima; using an amino standard may produce incorrect peak identification and compromise system suitability.
Quantitative accuracy at risk
Unmatched reference standards can lead to recovery bias outside the 92.5–106.5% window reported for Nintedanib impurity methods, risking ANDA validation failure.

Pathway Efficiency: Dimethyl vs. Diethyl Ester

In the synthesis of the Nintedanib oxindole core, the choice of the malonate ester dictates the final ester moiety. Utilizing 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate directly yields methyl 2-oxoindoline-6-carboxylate upon reductive cyclization and decarboxylation, achieving the target structure in a single continuous sequence [1]. In contrast, using the diethyl ester comparator (diethyl 2-[4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate) results in an ethyl oxindole-6-carboxylate intermediate [2]. Converting this back to the required methyl ester necessitates an additional transesterification step, which typically incurs a 15–20% yield penalty and requires extended reactor time [1].

Evidence DimensionSynthetic steps to target methyl oxindole core
Target Compound Data1 step (reductive cyclization/decarboxylation) with >90% target yield
Comparator Or BaselineDiethyl ester analog (2 steps, ~70-75% target yield due to transesterification)
Quantified DifferenceElimination of 1 synthetic step and ~15-20% higher overall yield
ConditionsStandard Pd/C hydrogenation followed by acid-catalyzed cyclization

Procuring the exact dimethyl ester avoids costly and yield-reducing transesterification steps, ensuring maximum throughput for Nintedanib API manufacturing.

Mass resolution
Cross-study comparable
ΔMW = +30.0 Da (nitro vs. amino)
Supports unambiguous MS discrimination from amino regioisomers.
Confirmed by LC-MS/MS impurity profiling; method-dependent resolution.

Catalyst Preservation: Pure vs. Crude Precursor

The immediate downstream transformation of this compound is a catalytic hydrogenation using Palladium on Carbon (Pd/C) to reduce the nitro group, which triggers spontaneous lactamization [1]. High-purity 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (≥98.0%) ensures smooth, quantitative reduction. However, when baseline crude mixtures containing >2% unreacted methyl 4-chloro-3-nitrobenzoate are used, the residual aryl chloride severely poisons the Pd/C catalyst [2]. This poisoning drops the hydrogenation yield from >95% to below 70% and often requires doubling the catalyst loading to force the reaction to completion, significantly increasing API production costs [1].

Evidence DimensionHydrogenation yield and catalyst performance
Target Compound Data>95% yield at standard Pd/C loading
Comparator Or BaselineCrude mixture with >2% aryl chloride precursor (<70% yield, requires 2x catalyst)
Quantified Difference>25% increase in yield and 50% reduction in precious metal catalyst usage
Conditions10% Pd/C, H2 atmosphere, methanol/solvent, standard temperature

Strict procurement of the high-purity isolated intermediate prevents catastrophic catalyst poisoning and ensures reproducible scale-up of the oxindole core.

Melting point
Data to verify
63–68 °C (reported range)
Low-melting solid; cold-chain handling recommended.
Class-level inference; comparator-specific melting data unavailable.

Procured Adduct vs. In-House SNAr Synthesis

The upstream synthesis of this malonate adduct requires the nucleophilic aromatic substitution (SNAr) of methyl 4-chloro-3-nitrobenzoate with dimethyl malonate, a process that relies on strong bases (e.g., KOtBu or NaH) and highly polar solvents [1]. This reaction is highly exothermic and prone to bis-alkylation side reactions if temperature is not strictly controlled [2]. By procuring the pre-formed 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, manufacturers bypass this hazardous step, saving approximately 10-12 hours of reactor time per batch and eliminating the safety risks and solvent-recovery burdens associated with large-scale strong base handling [1].

Evidence DimensionReactor time and hazardous reagent handling
Target Compound Data0 hours upstream reactor time, no strong base required
Comparator Or BaselineIn-house SNAr synthesis (10-12 hours reactor time, requires KOtBu/NaH in DMSO)
Quantified Difference100% elimination of SNAr-related exothermic hazards and base handling
ConditionsIndustrial scale API manufacturing environment

Outsourcing the SNAr step by purchasing the advanced intermediate drastically improves plant safety and frees up valuable reactor capacity for the higher-value final API steps.

Purity specification
Cross-study comparable
≥95% (HPLC), often ≥98%
Ensures reference standard fit for ICH linearity/accuracy validation.
Vendor specification; verify CoA before quantitative use.
Hydrophobicity
Class-level inference
XLogP3-AA = 1.5
Predicted longer RP retention than amino analogs; aids selectivity review.
Computed value; confirm experimentally with your column chemistry.

Commercial Manufacturing of Nintedanib API

As the direct precursor to methyl 2-oxoindoline-6-carboxylate, this intermediate is indispensable for the large-scale commercial synthesis of Nintedanib. Procuring the exact dimethyl ester profile allows manufacturers to bypass downstream transesterification steps, ensuring high-yield, continuous processing from the nitro-reduction stage through to the final esylate salt formulation [1].

Development of Novel Angiokinase Inhibitors

Research programs designing next-generation triple angiokinase inhibitors based on the oxindole scaffold utilize this compound to rapidly access 6-substituted oxindole libraries. The pre-installed malonate group guarantees a standardized, high-yielding reductive cyclization, allowing medicinal chemists to focus on downstream derivatization rather than core scaffold construction [2].

Optimization of Catalytic Hydrogenation Protocols

Process chemistry labs evaluating new heterogeneous catalysts (e.g., advanced Pd/C or Pt/C formulations) for nitro-reduction and tandem lactamization use this high-purity intermediate as a reliable, poison-free benchmark substrate. Its defined purity profile ensures that catalyst performance metrics are accurate and not skewed by trace upstream aryl chloride contaminants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA impurity profiling method validation
Certified purity ≥95%, MS-differentiated mass
Linearity, accuracy, specificity per ICH Q2(R1)
Forced degradation study comparator
Nitro-specific UV chromophore, LogP benchmark
Relative retention time markers in stability protocols
In-process control of nitro-intermediate
Nitro group as synthetic stage indicator
Reduction completeness, batch-to-batch consistency
HRMS impurity spectral library building
311.24 m/z fingerprint, 30-Da shift vs amino analogs
Isobaric interference elimination in screening workflows

XLogP3

1.5

Wikipedia

Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

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